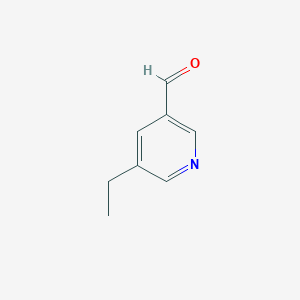
5-Ethylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound features an ethyl group attached to the fifth position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Formylation: The formyl group is introduced via the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-ethyl-nicotinic acid.
Reduction: Reduction reactions can convert it into 5-ethyl-3-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: 5-Ethyl-nicotinic acid.
Reduction: 5-Ethyl-3-pyridinemethanol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nicotinamide derivatives.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 5-Ethylnicotinaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with nicotinic receptors or enzymes involved in nicotinamide metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
5-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Nicotinaldehyde: The parent compound without any alkyl substitution.
3-Ethylnicotinaldehyde: Ethyl group attached at the third position instead of the fifth.
Uniqueness: 5-Ethylnicotinaldehyde is unique due to the position of the ethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
5-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3 |
InChI Key |
BCAZDFGRWQVGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















